N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide
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Overview
Description
N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide is an organic compound with a complex structure that includes a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an acetamide derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: These may include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(Hydroxymethyl)acetamide: This compound has similar structural features but differs in its functional groups and reactivity.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: This compound has a similar acetamide moiety but includes a trifluoroethyl group, which affects its chemical properties.
Uniqueness
N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide is unique due to its specific structure, which includes a phenyl group and an acetamide moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
655242-04-9 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[(2S)-3-oxo-5-phenylpentan-2-yl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
FKKLZVVHXASIAQ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)CCC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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